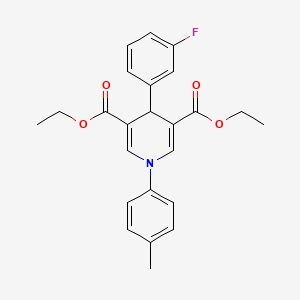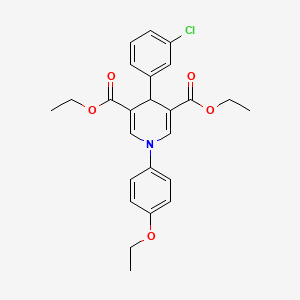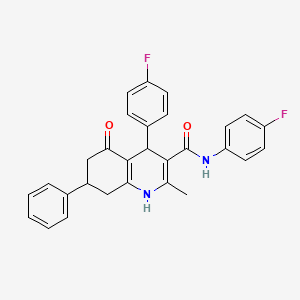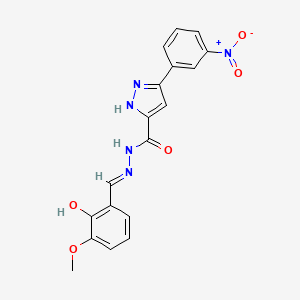![molecular formula C22H24N2S2 B11646402 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646402.png)
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-etil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina es un compuesto orgánico que pertenece a la clase de derivados de quinolina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina, múltiples grupos metilo y un anillo ditiolo. Es de interés en varios campos de investigación debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-etil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina generalmente implica reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen derivados de quinolina, etil anilina y varios reactivos para introducir el anillo ditiolo y los grupos metilo. Las condiciones de reacción comunes incluyen el uso de catalizadores, disolventes y temperaturas controladas para garantizar que se obtenga el producto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo dando como resultado la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la hidrogenación del anillo de quinolina, produciendo derivados de dihidroquinolina.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) en condiciones ácidas.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Sustitución: Agentes halogenantes (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) en condiciones apropiadas.
Productos principales:
- N-óxidos de quinolina de la oxidación.
- Derivados de dihidroquinolina de la reducción.
- Derivados de quinolina sustituidos de las reacciones de sustitución.
Aplicaciones Científicas De Investigación
4-etil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura única y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de varios productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-etil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Compuestos similares:
- (1Z)-N-(4-Etilfenil)-4,4,7-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-imina
- (1Z)-4,4,7,8-Tetrametil-N-(2-propoxifenil)-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-imina
Comparación: En comparación con compuestos similares, 4-etil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina es único debido a su patrón de sustitución específico y la presencia del grupo etilo
Comparación Con Compuestos Similares
- (1Z)-N-(4-Ethylphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-4,4,7,8-Tetramethyl-N-(2-propoxyphenyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Comparison: Compared to similar compounds, 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substitution pattern and the presence of the ethyl group
Propiedades
Fórmula molecular |
C22H24N2S2 |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2S2/c1-6-15-7-9-16(10-8-15)23-21-19-17-11-13(2)14(3)12-18(17)24-22(4,5)20(19)25-26-21/h7-12,24H,6H2,1-5H3 |
Clave InChI |
AFWKPFHQRDPZOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646335.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11646344.png)

![propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B11646352.png)
![ethyl {10-[3-(morpholin-4-yl)propanoyl]-5-oxido-10H-phenothiazin-2-yl}carbamate](/img/structure/B11646359.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646361.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B11646368.png)
![Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11646376.png)


![(6Z)-2-cyclohexyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646406.png)
